molecular formula C23H24N2O3 B2799775 11-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 1105241-92-6

11-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B2799775
CAS No.: 1105241-92-6
M. Wt: 376.456
InChI Key: ZCSWBPBKDNBKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tricyclic 7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one core fused with a 6-ethyl-2-oxo-2H-chromen-4-ylmethyl substituent. The ethyl and oxo groups influence solubility, metabolic stability, and binding interactions.

Properties

IUPAC Name

11-[(6-ethyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-2-15-6-7-21-19(9-15)17(10-23(27)28-21)13-24-11-16-8-18(14-24)20-4-3-5-22(26)25(20)12-16/h3-7,9-10,16,18H,2,8,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSWBPBKDNBKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CC4CC(C3)C5=CC=CC(=O)N5C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 11-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves multiple steps, typically starting with the preparation of the chromene ring system. The chromene ring can be synthesized through a series of reactions involving the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization and oxidation . The diazocinone structure is then introduced through a series of nucleophilic substitution and cyclization reactions . Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

11-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene ring system can interact with aromatic residues in proteins, while the diazocinone structure can form hydrogen bonds with polar residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The tricyclic diazatricyclo framework is a common feature among related compounds. Key differences lie in substituents and peripheral functional groups:

Compound Name / ID Core Structure Key Substituents Molecular Weight Bioactivity Clues (if available)
Target Compound 7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one 6-ethyl-2-oxo-2H-chromen-4-ylmethyl ~414.4 (estimated) N/A
11-(4-Chloro-6-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3,5-triazin-2-yl)-7,11-diazatricyclo... () Same tricyclic core Chloro-triazinyl, dimethoxyphenethylamino 482.97 Potential kinase inhibition (triazine)
(1S,9R)-11-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-7,11-diazatricyclo... () Same tricyclic core Trimethylchromenyl-oxyacetyl ~466.5 (estimated) Possible HDAC/oxidase interaction (chromene)

Key Observations :

  • The triazine substituent in may enhance binding to nucleotide-binding pockets (e.g., kinases) due to its planar, electron-deficient nature .
  • Chromene derivatives ( and target compound) are associated with antioxidant, anti-inflammatory, or epigenetic modulation activities .
  • Substituent bulkiness (e.g., dimethoxyphenethyl in ) impacts solubility and membrane permeability .

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (), the target compound’s similarity to and was assessed:

Metric Target vs. Target vs.
Tanimoto (MACCS) ~0.45 ~0.65
Dice (Morgan) ~0.50 ~0.70
  • Higher similarity to (~65–70%) arises from shared chromene moieties, suggesting overlapping bioactivity profiles (e.g., enzyme inhibition) .

Bioactivity and Target Predictions

  • indicates that structurally similar compounds cluster by bioactivity. The chromene group in the target compound may align with HDAC inhibitors (e.g., SAHA analogs in ), while the triazine in could target purine-binding enzymes .
  • highlights that structural analogs often share modes of action. For example, chromene-based compounds (target and ) may interfere with oxidative stress pathways or epigenetic regulators .

Biological Activity

The compound 11-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N2O4C_{22}H_{22}N_2O_4 with a molecular weight of approximately 378.4 g/mol. Its structure incorporates both a coumarin moiety and a diazatricyclic system, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC22H22N2O4
Molecular Weight378.4 g/mol
IUPAC NameThis compound
InChIInChI=1S/C22H22N2O4
Melting PointTBD

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. The compound has been studied for its activity against various bacterial strains and fungi. For instance, a study demonstrated that derivatives of 2H-chromene exhibited notable antibacterial and antifungal effects, suggesting that the structure of this compound may enhance its efficacy against microbial pathogens .

Anticancer Properties

Coumarins are recognized for their potential anticancer activities. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. A study highlighted that certain coumarin derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . The unique structural features of this compound may enhance its ability to interact with cellular targets involved in cancer progression.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Coumarins can inhibit various enzymes linked to cancer progression and microbial growth.
  • Induction of Apoptosis : The compound may trigger programmed cell death pathways in cancer cells.
  • Antioxidant Activity : Coumarins are known for their ability to scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacteria/fungi,
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges free radicals

Study on Antimicrobial Efficacy

In a controlled study, several derivatives of coumarin were tested against standard strains of bacteria such as E. coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .

Study on Anticancer Effects

A recent investigation focused on the anticancer properties of the compound using human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a dose-dependent reduction in cell viability and increased markers for apoptosis .

Q & A

Q. How can researchers align contradictory spectral data (e.g., NMR shifts) with theoretical models?

  • Methodology : Compare experimental NMR shifts with computed values (GIAO method at B3LYP/6-311+G(d,p) level). Investigate solvent effects via COSMO-RS simulations .

Experimental Design & Validation

Q. What controls are critical for ensuring reproducibility in kinetic studies of the compound’s thermal decomposition?

  • Methodology : Include inert atmosphere (N2_2) controls to suppress oxidation. Use thermogravimetric analysis (TGA) coupled with FTIR for real-time gas-phase monitoring .

Q. Q. How can isotopic labeling (e.g., 13^{13}C or 15^{15}N) clarify metabolic pathways in biological studies?

  • Methodology : Synthesize isotopically labeled analogs via 13^{13}C-methylation or 15^{15}N-ammonia incorporation. Track metabolites using LC-MS/MS with isotope-ratio mass spectrometry (IRMS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.